molecular formula C22H27ClN6O2 B2883270 2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide CAS No. 1207030-96-3

2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide

Cat. No.: B2883270
CAS No.: 1207030-96-3
M. Wt: 442.95
InChI Key: YRKFROJZRLLZGX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H27ClN6O2 and its molecular weight is 442.95. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methylpropanamide , a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for drug design.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Core Structure : It features a pyrazole moiety linked to a pyrimidine ring, which is known for its diverse biological activities.
  • Functional Groups : The presence of a 4-chlorophenoxy group enhances its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to our target compound have shown promising results against several cancer cell lines:

  • MCF7 (breast cancer) : Compounds with similar structures exhibited IC50 values ranging from 0.390.39 µM to 3.793.79 µM, indicating potent cytotoxicity .
  • NCI-H460 (lung cancer) : A related compound demonstrated an IC50 of 3232 µM, suggesting moderate efficacy in inducing autophagy without apoptosis .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Certain pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds with structural similarities inhibited CDK2 with IC50 values around 0.980.98 µM .
  • Induction of Apoptosis : Some derivatives have been observed to induce apoptosis in cancer cells through mitochondrial pathways, affecting cellular metabolism and survival .
  • Autophagy Modulation : The compound may also modulate autophagy pathways, which are critical for cancer cell survival under stress conditions .

Comparative Biological Activity Table

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF70.39CDK inhibition
Compound BNCI-H46032Autophagy induction
Compound CHepG20.74Apoptosis induction

Study 1: Anticancer Efficacy

In a recent study by Zheng et al., a derivative structurally related to our target compound was assessed for anticancer activity against various cell lines. The findings highlighted that modifications in the pyrazole moiety significantly influenced cytotoxicity profiles, with some compounds achieving IC50 values as low as 0.280.28 µM against A549 cells .

Study 2: Inflammation and Pain Management

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that compounds with similar functional groups reduced edema in animal models significantly compared to controls. This suggests potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O2/c1-14-12-15(2)29(28-14)20-13-19(26-16(3)27-20)24-10-11-25-21(30)22(4,5)31-18-8-6-17(23)7-9-18/h6-9,12-13H,10-11H2,1-5H3,(H,25,30)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFROJZRLLZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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